molecular formula C8H14N2O B8721220 2-(1-Isopropyl-1H-pyrazol-3-yl)ethanol CAS No. 177940-21-5

2-(1-Isopropyl-1H-pyrazol-3-yl)ethanol

Cat. No. B8721220
M. Wt: 154.21 g/mol
InChI Key: SENLEHBGLMHBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(1-Isopropyl-1H-pyrazol-3-yl)ethanol” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . This compound is useful for treating hematological disorders such as sickle cell disease, pulmonary disease such as idiopathic pulmonary fibrosis, and hypoxia and hypoxemia conditions .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Substituted pyrazoles are prepared by condensation of 1,3- diketones with hydrazine . For example, acetylacetone and hydrazine gives 3,5-dimethylpyrazole .


Molecular Structure Analysis

The molecular structure of “2-(1-Isopropyl-1H-pyrazol-3-yl)ethanol” is characterized by a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

properties

CAS RN

177940-21-5

Product Name

2-(1-Isopropyl-1H-pyrazol-3-yl)ethanol

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-(1-propan-2-ylpyrazol-3-yl)ethanol

InChI

InChI=1S/C8H14N2O/c1-7(2)10-5-3-8(9-10)4-6-11/h3,5,7,11H,4,6H2,1-2H3

InChI Key

SENLEHBGLMHBRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.0 gm (9.0 mMol) 2-(3-pyrazolyl)-1-ethanol in 36 mL dimethylformamide were added 2.38 gm (22.5 mMol) sodium carbonate followed by the dropwise addition of a solution of 0.89 mL (9.0 mMol) 2-iodopropane in 8 mL dimethylformamide. The reaction mixture was heated to 100° C. for 18 hours. The reaction mixture was then cooled to ambient and then concentrated under reduced pressure. The residue was partitioned between water and dichloromethane. The organic phase was then washed with water followed by saturated aqueous sodium chloride and was then dried over sodium sulfate. The remaining organics were concentrated under reduced pressure to give 0.36 gm (26.0%) of the title compound as a brown oil. 1H-NMR (DMSO-d6): δ7.50 (s, 1H); 7.25 (s, 1H); 4.60 (t, 1H); 4.40 (m, 1H); 3.50 (m, 2H); 2.55 (t, 2H); 1.35(d, 6H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Yield
26%

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